1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone
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Overview
Description
1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Formation of the piperidine ring: This involves the cyclization of a suitable precursor, often through hydrogenation or reductive amination.
Coupling of the pyrazole and piperidine rings: This step involves the formation of a carbonyl linkage between the two rings, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Attachment of the phenyl ring: This can be done through a nucleophilic substitution reaction, where the phenyl ring is introduced via a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) can be used.
Reduction: Reagents such as NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminum hydride) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving piperidine and pyrazole rings.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone involves its interaction with specific molecular targets. The piperidine and pyrazole rings can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds such as piperidine-1-carboxylic acid and piperidine-4-carboxylic acid share structural similarities.
Pyrazole derivatives: Compounds such as 3,5-dimethylpyrazole and 1-phenylpyrazole are structurally related.
Uniqueness
1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone is unique due to the combination of the piperidine, pyrazole, and phenyl rings in a single molecule. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
IUPAC Name |
1-[3-[[3-(3-hydroxypiperidine-1-carbonyl)-1H-pyrazol-5-yl]methoxy]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-12(22)13-4-2-6-16(8-13)25-11-14-9-17(20-19-14)18(24)21-7-3-5-15(23)10-21/h2,4,6,8-9,15,23H,3,5,7,10-11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URSRSHBTQSYAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC2=CC(=NN2)C(=O)N3CCCC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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